3,5-Dibromo-2-Chloropyrazine

Vue d'ensemble

Description

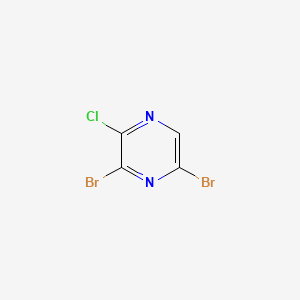

3,5-Dibromo-2-Chloropyrazine is a heterocyclic organic compound with the molecular formula C4HBr2ClN2. It is a derivative of pyrazine, characterized by the presence of two bromine atoms and one chlorine atom attached to the pyrazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-Chloropyrazine can be synthesized through the bromination of 2-chloropyrazine. The reaction typically involves the use of bromine in the presence of a catalyst such as cuprous chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of reagents to avoid any hazardous situations .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are strictly adhered to due to the toxic nature of the reagents involved.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dibromo-2-Chloropyrazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Applications Overview

3,5-Dibromo-2-chloropyrazine is utilized across several domains:

Pesticide Development

This compound is a crucial intermediate in synthesizing agrochemicals, particularly pesticides. Its halogenated structure enhances the efficacy of these compounds against specific pests while minimizing environmental impact. Research indicates that derivatives of this compound show improved selectivity and reduced toxicity to non-target organisms .

Pharmaceutical Research

The compound is explored for its potential in developing new pharmaceuticals, especially antimicrobial agents. Its unique chemical structure allows for enhanced biological activity, making it a valuable precursor in synthesizing drugs targeting inflammatory and infectious diseases . For instance, it has been utilized in the preparation of fused pyrazine derivatives that exhibit activity against degenerative diseases.

Material Science

In material science, this compound is investigated for its role in formulating advanced materials such as polymers and coatings. The presence of bromine and chlorine enhances the thermal stability and chemical resistance of these materials, making them suitable for various industrial applications .

Analytical Chemistry

This compound serves as a standard reference in analytical methods for detecting and quantifying similar halogenated compounds. It aids researchers in environmental monitoring and safety assessments, providing a benchmark for evaluating the presence of hazardous substances .

Organic Synthesis

This compound acts as a valuable building block in organic synthesis. Its reactivity facilitates the creation of complex molecules more efficiently than other halogenated pyrazines, making it essential for developing new chemical entities .

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pesticide Development | Intermediate for synthesizing selective pesticides | Effective against specific pests with low environmental impact |

| Pharmaceutical Research | Precursor for antimicrobial agents | Development of drugs targeting inflammation and infections |

| Material Science | Formulation of polymers and coatings | Enhanced durability and resistance properties |

| Analytical Chemistry | Standard reference for detecting halogenated compounds | Environmental monitoring protocols |

| Organic Synthesis | Building block for complex molecule creation | Synthesis of fused pyrazine derivatives |

Case Studies

-

Pesticide Efficacy :

A study demonstrated that derivatives synthesized from this compound exhibited significant insecticidal activity against common agricultural pests while showing minimal toxicity to beneficial insects . -

Antimicrobial Activity :

Research highlighted the synthesis of novel compounds from this precursor that displayed potent antimicrobial properties against various pathogens, indicating its potential as a lead compound in drug discovery . -

Material Durability :

Investigations into polymer formulations incorporating this compound revealed improvements in thermal stability and chemical resistance, leading to applications in protective coatings used in harsh environments .

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-2-Chloropyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dichloropyrazine: Similar in structure but with chlorine atoms instead of bromine.

2,3,5-Tribromopyrazine: Contains three bromine atoms attached to the pyrazine ring.

2-Chloropyrazine: The parent compound with only one chlorine atom.

Uniqueness

3,5-Dibromo-2-Chloropyrazine is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in various fields of research and industry.

Activité Biologique

3,5-Dibromo-2-chloropyrazine is a halogenated pyrazine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its roles in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and chlorine substituents on the pyrazine ring, which significantly influence its reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), which plays a crucial role in drug metabolism and the biotransformation of xenobiotics .

- Cell Signaling : The compound influences cell signaling pathways by modulating gene expression and cellular metabolism, potentially impacting processes such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been studied for their effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases .

Anticancer Activity

Several studies have explored the anticancer properties of pyrazine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been linked to the inhibition of specific kinases involved in cancer progression .

Study 1: Anticancer Potential

In a study investigating the anticancer effects of halogenated pyrazines, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The mechanism was suggested to involve apoptosis induction through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound effectively inhibited bacterial growth at concentrations ranging from 25 to 100 µg/mL .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3,5-Dibromo-2-Chloropyrazine with high regioselectivity?

- Methodological Answer : A stepwise halogenation approach is recommended. Begin with a pyrazine precursor (e.g., 2-aminopyrazine), followed by regioselective chlorination using phosphorus oxychloride (POCl₃) at controlled temperatures (40–60°C). Subsequent bromination can be achieved with N-bromosuccinimide (NBS) in anhydrous conditions. Monitor reaction progress via TLC or HPLC to optimize yield and purity .

- Key Considerations : Adjust stoichiometry of halogenating agents to minimize byproducts. For industrial-scale synthesis, continuous flow reactors improve consistency .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The deshielding effect of halogens aids in distinguishing positions (e.g., C-2 vs. C-5).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from bromine/chlorine.

- X-ray Diffraction (XRD) : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement. Halogen-heavy atoms enhance electron density maps, improving accuracy .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer : Store in amber glass bottles under inert atmosphere (argon or nitrogen) at –20°C. Avoid exposure to moisture and light, as halogenated pyrazines are prone to hydrolytic degradation. For long-term stability, use molecular sieves or vacuum-sealed containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated pyrazines?

- Methodological Answer : Cross-validate findings using complementary techniques:

- Kinetic Studies : Compare reaction rates under varying temperatures and solvents.

- Computational Modeling : Apply DFT calculations to predict regioselectivity in electrophilic substitutions (e.g., Suzuki couplings).

- Comparative Analysis : Reference structurally similar compounds (e.g., 2-Bromo-3-chloropyrazine) to identify substituent effects .

Q. What strategies optimize reaction yields in halogenation steps for this compound?

- Methodological Answer :

- Temperature Control : Maintain 50–60°C during chlorination to avoid overhalogenation.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance bromine activation.

- Purification : Use column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures. Monitor purity via GC-MS .

Q. How do substituent positions influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of bromine (C-3, C-5) and chlorine (C-2) direct nucleophilic attacks to the C-6 position. For Suzuki-Miyaura couplings:

- Substrate Comparison : Contrast with 3,5-Dichloro-2-methylpyrazine to assess steric vs. electronic effects.

- Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in THF for efficient C–C bond formation .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of halogenated pyrazines in aqueous solutions?

- Methodological Answer : Discrepancies arise from variations in pH and solvent systems. For example:

- Acidic Conditions : Protonation at nitrogen accelerates hydrolysis.

- Neutral/Basic Conditions : Stability improves due to reduced electrophilicity. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Comparative Reactivity Table

Q. Key Recommendations

Propriétés

IUPAC Name |

3,5-dibromo-2-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZURIDUDWMEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693607 | |

| Record name | 3,5-Dibromo-2-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082843-70-6 | |

| Record name | 3,5-Dibromo-2-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.